molecular formula C15H11N3O4S B11096462 Nicotinic acid (7-methoxy-2-oxo-benzo[1,3]oxathiol-5-ylmethylene)-hydrazide

Nicotinic acid (7-methoxy-2-oxo-benzo[1,3]oxathiol-5-ylmethylene)-hydrazide

Cat. No.: B11096462
M. Wt: 329.3 g/mol
InChI Key: BRVGTYWNIKYOJA-REZTVBANSA-N
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Description

N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is derived from the condensation of a hydrazide with an aldehyde or ketone. Schiff bases are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the reaction of 7-methoxy-2-oxo-2H-1,3-benzoxathiol-5-carbaldehyde with pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and aldehydes or ketones .

Scientific Research Applications

N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.

    Industry: Utilized in the synthesis of dyes, pigments, and polymer stabilizers

Mechanism of Action

The mechanism of action of N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and affecting their biological functions .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • Cyanoacetohydrazides

Uniqueness

N’-[(E)-(7-METHOXY-2-OXO-2H-1,3-BENZOXATHIOL-5-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific structure, which includes a methoxy group and a benzoxathiol moiety. This structure imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with metal ions and biological targets .

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-[(E)-(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C15H11N3O4S/c1-21-11-5-9(6-12-13(11)22-15(20)23-12)7-17-18-14(19)10-3-2-4-16-8-10/h2-8H,1H3,(H,18,19)/b17-7+

InChI Key

BRVGTYWNIKYOJA-REZTVBANSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1)/C=N/NC(=O)C3=CN=CC=C3)SC(=O)O2

Canonical SMILES

COC1=C2C(=CC(=C1)C=NNC(=O)C3=CN=CC=C3)SC(=O)O2

Origin of Product

United States

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